molecular formula C10H13BrN4O3 B058549 1,3-Propanediol, 2-((4-amino-5-bromo-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methoxy)- CAS No. 123148-90-3

1,3-Propanediol, 2-((4-amino-5-bromo-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methoxy)-

Cat. No. B058549
M. Wt: 317.14 g/mol
InChI Key: QTMAZYGAVHCKKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Propanediol, 2-((4-amino-5-bromo-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methoxy)- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as ABPP, which stands for Activity-Based Protein Profiling. ABPP is a technique that is used to identify and study the activity of enzymes in living cells.

Mechanism Of Action

The mechanism of action of 1,3-Propanediol, 2-((4-amino-5-bromo-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methoxy)- involves the binding of the compound to the active site of the enzyme. This binding allows for the identification and quantification of the enzyme activity. The compound is specific to the active site of the enzyme and does not affect other cellular processes.

Biochemical And Physiological Effects

1,3-Propanediol, 2-((4-amino-5-bromo-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methoxy)- has no known biochemical or physiological effects. The compound is specific to the active site of the enzyme and does not interact with other cellular processes.

Advantages And Limitations For Lab Experiments

The use of 1,3-Propanediol, 2-((4-amino-5-bromo-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methoxy)- in lab experiments has several advantages. The compound is specific to the active site of the enzyme and allows for the identification and quantification of enzyme activity. This technique is highly sensitive and can detect changes in enzyme activity in response to various stimuli. However, there are also limitations to the use of this compound in lab experiments. The technique requires the use of a small molecule probe, which can be expensive and time-consuming to synthesize. Additionally, the technique requires specialized equipment and expertise, which can limit its use in certain labs.

Future Directions

There are several future directions for the use of 1,3-Propanediol, 2-((4-amino-5-bromo-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methoxy)- in scientific research. One potential direction is the use of this compound in the study of disease pathways. ABPP has been used to identify and study the activity of enzymes involved in various diseases, including cancer and neurodegenerative diseases. Additionally, the use of this compound in drug discovery and development is a promising area of research. The identification and quantification of enzyme activity can aid in the development of drugs that target specific enzymes. Finally, the use of this compound in the study of enzyme evolution and function is an area of active research. The ability to identify and quantify enzyme activity can aid in the understanding of enzyme function and evolution.

Synthesis Methods

The synthesis of 1,3-Propanediol, 2-((4-amino-5-bromo-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methoxy)- can be achieved through a multistep process. The initial step involves the synthesis of 4-amino-5-bromo-7H-pyrrolo(2,3-d)pyrimidine-7-methanol. This is followed by the synthesis of 1,3-Propanediol, 2-((4-amino-5-bromo-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methoxy)- by reacting the above compound with 1,3-propanediol and an acid catalyst. The final product is obtained after purification using column chromatography.

Scientific Research Applications

1,3-Propanediol, 2-((4-amino-5-bromo-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methoxy)- has several potential applications in scientific research. The compound is mainly used in the field of proteomics to study the activity of enzymes in living cells. ABPP is a technique that has been used to identify and study the activity of various enzymes, including proteases, kinases, and phosphatases. This technique involves the use of a small molecule probe, such as 1,3-Propanediol, 2-((4-amino-5-bromo-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methoxy)-, which binds to the active site of the enzyme and allows for its identification and quantification.

properties

CAS RN

123148-90-3

Product Name

1,3-Propanediol, 2-((4-amino-5-bromo-7H-pyrrolo(2,3-d)pyrimidin-7-yl)methoxy)-

Molecular Formula

C10H13BrN4O3

Molecular Weight

317.14 g/mol

IUPAC Name

2-[(4-amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]propane-1,3-diol

InChI

InChI=1S/C10H13BrN4O3/c11-7-1-15(5-18-6(2-16)3-17)10-8(7)9(12)13-4-14-10/h1,4,6,16-17H,2-3,5H2,(H2,12,13,14)

InChI Key

QTMAZYGAVHCKKX-UHFFFAOYSA-N

SMILES

C1=C(C2=C(N=CN=C2N1COC(CO)CO)N)Br

Canonical SMILES

C1=C(C2=C(N=CN=C2N1COC(CO)CO)N)Br

Other CAS RN

123148-90-3

synonyms

compound 183

Origin of Product

United States

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